molecular formula C20H20N2O6 B506430 METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE

METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE

Cat. No.: B506430
M. Wt: 384.4g/mol
InChI Key: CEKNBZHRQWVLPU-UHFFFAOYSA-N
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Description

METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C21H24O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of an amide bond through the reaction with 4-(methoxycarbonyl)phenyl isocyanate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and amides.

    Reduction: Alcohols and amines.

    Substitution: Substituted esters and amides.

Scientific Research Applications

METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPYL)PHENYLPROPIONATE: Similar structure but with a propyl group instead of a propanamido group.

    3-METHOXY-4-(METHOXYCARBONYL)PHENYLBORONIC ACID: Contains a boronic acid group instead of an amide group.

Uniqueness

METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research and industrial contexts.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4g/mol

IUPAC Name

methyl 4-[[4-(4-methoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6/c1-27-19(25)13-3-7-15(8-4-13)21-17(23)11-12-18(24)22-16-9-5-14(6-10-16)20(26)28-2/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

CEKNBZHRQWVLPU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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